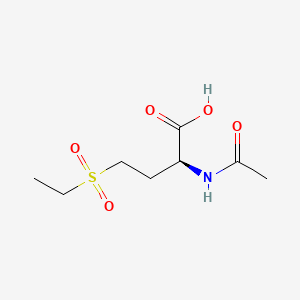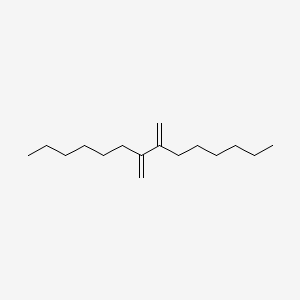![molecular formula C4H6Cl4HgSi2 B14420759 Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
Bis{(dichloromethylsilyl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{[(dichloromethyl)silyl]methyl}mercury is a unique organosilicon compound that features both silicon and mercury atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[(dichloromethyl)silyl]methyl}mercury typically involves the reaction of dichloromethylsilane with a mercury-containing precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Bis{[(dichloromethyl)silyl]methyl}mercury are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bis{[(dichloromethyl)silyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide and mercuric oxide, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Bis{[(dichloromethyl)silyl]methyl}mercury has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organomercury compounds.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing, although the toxicity of mercury poses significant challenges.
Mechanism of Action
The mechanism by which Bis{[(dichloromethyl)silyl]methyl}mercury exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with different substrates, leading to changes in their chemical and physical properties. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: A related compound that lacks the mercury atom and is used in various silicon-based syntheses.
Trimethylsilylmercury: Another organosilicon-mercury compound with different substituents on the silicon atom.
Uniqueness
Bis{[(dichloromethyl)silyl]methyl}mercury is unique due to the presence of both dichloromethyl groups and a mercury atom within its structure. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C4H6Cl4HgSi2 |
|---|---|
Molecular Weight |
452.7 g/mol |
InChI |
InChI=1S/2C2H3Cl2Si.Hg/c2*1-5-2(3)4;/h2*2H,1H2; |
InChI Key |
ORXPMLUZUDBRDE-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C(Cl)Cl)[Hg]C[Si]C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


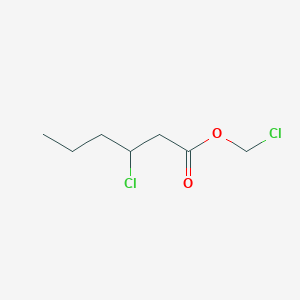
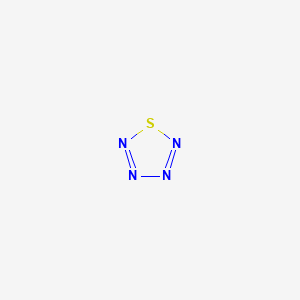
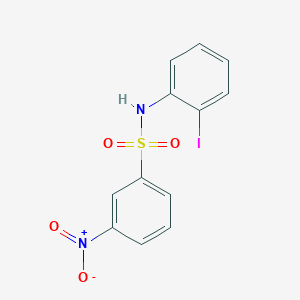
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
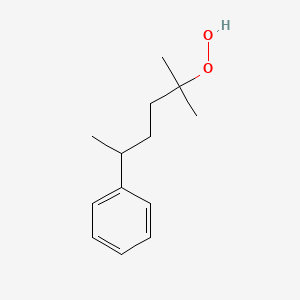
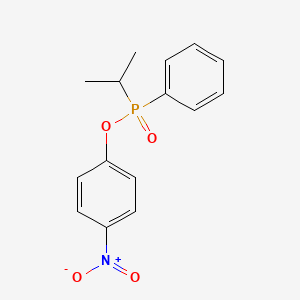
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
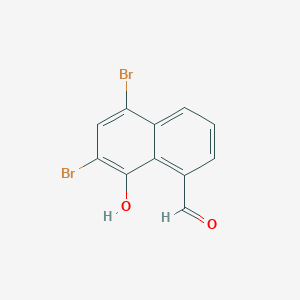
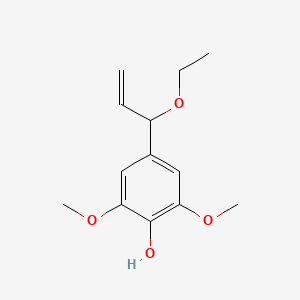
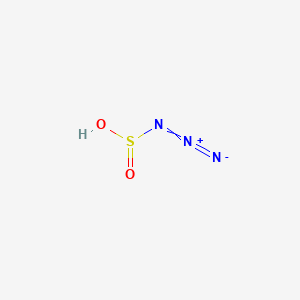
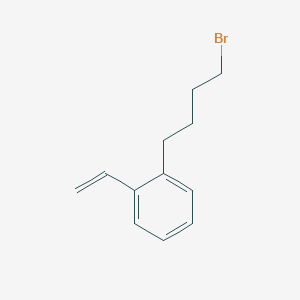
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
